molecular formula C14H13NO4S2 B2693340 2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 861138-33-2

2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2693340
CAS No.: 861138-33-2
M. Wt: 323.38
InChI Key: FEPKWAMTXNAHKJ-PGACXJNKSA-N
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Description

2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C14H13NO4S2 and its molecular weight is 323.38. The purity is usually 95%.
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Properties

IUPAC Name

2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-2-10(13(17)18)15-12(16)11(21-14(15)20)7-3-5-9-6-4-8-19-9/h3-8,10H,2H2,1H3,(H,17,18)/b5-3+,11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPKWAMTXNAHKJ-PGACXJNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC=CC2=CC=CO2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C/C=C/C2=CC=CO2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

  • The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors.

  • Its molecular structure allows it to bind to active sites or undergo transformations that modulate biochemical pathways. Detailed studies might reveal its binding affinities, inhibitory effects, or activation properties on various targets.

Comparison with Similar Compounds

  • Compared to other thiazolidinone derivatives or furan-based compounds, this compound's unique combination of functional groups sets it apart, potentially leading to distinct chemical and biological activities.

  • Similar compounds include other furan-2-yl derivatives and thiazolidinone analogs, each with varying chemical reactivity and application potential. These similarities and differences highlight the specific advantages and challenges associated with the compound .

Biological Activity

2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound belonging to the thiazolidinone class. This compound exhibits a unique structural configuration that endows it with significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C13H11NO4S2C_{13}H_{11}NO_{4}S_{2}, with a molecular weight of approximately 309.36 g/mol. Its structure includes a thiazolidinone ring and a furan moiety, both of which are known for their biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant microbes.

Anticancer Activity

The compound has been extensively studied for its anticancer properties. Derivatives of thiazolidinones, including this compound, have shown moderate to strong antiproliferative activity against several cancer cell lines. For instance, a study highlighted that modifications in the functional groups at the C-terminal of related thiazolidinone compounds led to enhanced cytotoxic effects in human leukemia cell lines . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, as evidenced by assays measuring lactate dehydrogenase (LDH) release and flow cytometry analysis .

Molecular docking studies suggest that this compound may interact with specific biological targets such as PPAR gamma and VEGFR2, which are crucial in inflammation and cancer progression. These interactions could modulate various signaling pathways, contributing to its therapeutic effects.

Case Studies

  • Antiproliferative Effects : In one study, derivatives of thiazolidinones were synthesized and tested for their antiproliferative activity. Among these, compounds with electron-donating groups at specific positions exhibited significant cytotoxicity against leukemia cell lines, underscoring the importance of structural modifications in enhancing biological activity .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound could induce apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases .

Data Table: Biological Activity Summary

Biological Activity Effect Cell Lines Tested Mechanism
AntimicrobialSignificant inhibitionVarious bacterial strainsDisruption of cell membrane integrity
AnticancerModerate to strong antiproliferationHuman leukemia cell linesInduction of apoptosis and cell cycle arrest

Q & A

Q. What are the established synthetic protocols for preparing 2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid and its structural analogs?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of thiosemicarbazide derivatives with aldehydes or ketones in acetic acid/DMF under reflux (2–3 h), followed by recrystallization from polar solvents (e.g., DMF-ethanol) .
  • Step 2 : Introduction of the butanoic acid moiety via alkylation with bromomethyl acetic acid in anhydrous acetone, catalyzed by potassium carbonate .
  • Key reagents : Sodium acetate as a catalyst, chloroacetic acid for cyclization, and aldehydes with furan substituents for allylidene formation .

Example Procedure :
A mixture of 3-(4-hydroxyphenyl)thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), sodium acetate (0.02 mol), and 3-(furan-2-yl)acrolein (0.03 mol) in DMF/acetic acid (5:10 mL) was refluxed for 2 h. The product was filtered and recrystallized .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : To confirm the Z/E configuration of the allylidene group and thioxothiazolidinone ring formation. For example, thione (C=S) carbons appear at δ ~200 ppm in ¹³C NMR .
  • Elemental Analysis : Validates purity, with discrepancies ≤0.3% between calculated and observed values (e.g., C 60.13% calc. vs. 60.26% obs.) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S), and ~1610 cm⁻¹ (C=N) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields for structurally complex thioxothiazolidinone derivatives?

  • Variables to test :
    • Solvent polarity : Higher yields (73%) observed in ethanol compared to DMF (24%) due to better solubility of intermediates .
    • Catalyst loading : Sodium acetate (2–3 equivalents) enhances cyclization efficiency .
    • Reaction time : Extending reflux duration (up to 24 h) improves yields in sterically hindered systems .
  • Case Study : Compound 1.1.4 (73% yield) used ethanol and prolonged reflux, while 1.1.3 (24% yield) used DMF and shorter reaction times .

Q. What strategies resolve discrepancies between calculated and observed elemental analysis data?

  • Potential Causes :
    • Incomplete purification (e.g., residual solvents like acetic acid).
    • Hygroscopic intermediates absorbing moisture.
  • Solutions :
    • Recrystallize from methanol or acetic acid to remove polar impurities .
    • Use high-vacuum drying for 24 h before analysis .

Q. How does stereochemistry (Z/E) at the allylidene group influence biological activity or chemical reactivity?

  • Experimental Design :
    • Synthesize Z and E isomers via controlled aldol condensation (e.g., using piperidine in ethanol for 24 h) .
    • Compare bioactivity (e.g., enzyme inhibition) using kinetic assays.
  • Findings : Z-configuration in 5-arylidene derivatives enhances π-π stacking with target proteins, improving binding affinity .

Q. What are the challenges in synthesizing furan-containing analogs, and how are they addressed?

  • Challenges :
    • Furan’s electron-rich structure may lead to side reactions (e.g., polymerization).
    • Low solubility of furan-aldehydes in polar solvents.
  • Solutions :
    • Use acetonitrile as a solvent for furan-aldehyde coupling .
    • Protect the furan ring with methoxy groups to stabilize intermediates .

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